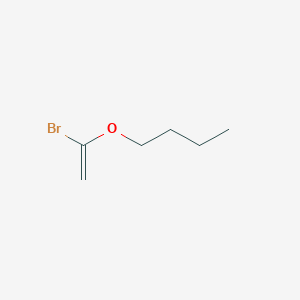
1-((1-Bromovinyl)oxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Bromovinyl)oxy)butane is an organic compound that belongs to the class of alkyl bromides It is characterized by the presence of a bromine atom attached to a vinyl group, which is further connected to a butane chain through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((1-Bromovinyl)oxy)butane can be synthesized through several methods. One common approach involves the reaction of butan-1-ol with a brominating agent such as hydrogen bromide (HBr) in the presence of a strong acid like sulfuric acid. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated and subsequently replaced by a bromine atom .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and separation to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-((1-Bromovinyl)oxy)butane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted butanes, while elimination reactions can produce different alkenes .
Scientific Research Applications
1-((1-Bromovinyl)oxy)butane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be utilized in the development of new materials with specific properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Industrial Applications: It is employed in the production of various chemicals and polymers
Mechanism of Action
The mechanism of action of 1-((1-Bromovinyl)oxy)butane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-carbon bonds. This reactivity is exploited in various synthetic applications to construct complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
1-Bromobutane: Similar in structure but lacks the vinyl group.
1-Chlorobutane: Contains a chlorine atom instead of bromine.
1-Iodobutane: Contains an iodine atom instead of bromine.
1-Fluorobutane: Contains a fluorine atom instead of bromine.
Uniqueness
1-((1-Bromovinyl)oxy)butane is unique due to the presence of both a vinyl group and a bromine atom, which imparts distinct reactivity compared to other alkyl halides. This combination allows for versatile applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C6H11BrO |
|---|---|
Molecular Weight |
179.05 g/mol |
IUPAC Name |
1-(1-bromoethenoxy)butane |
InChI |
InChI=1S/C6H11BrO/c1-3-4-5-8-6(2)7/h2-5H2,1H3 |
InChI Key |
XZHRBUIOWFAKPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















